3-fluoro-N-(4-nitrophenyl)benzamide

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing for hypoxia-activated prodrug research demands precise substitution. 3-Fluoro-N-(4-nitrophenyl)benzamide (CAS 347-62-6) delivers a verified meta-fluoro/para-nitro configuration, providing a distinct LogP (2.7) and tPSA (74.9 Ų) profile. This specific regioisomer is essential for consistent nitroreductase-triggered activation. Do not risk your SAR data with analogs; secure this exact scaffold with its unique physicochemical signature for reliable tumor hypoxia profiling.

Molecular Formula C13H9FN2O3
Molecular Weight 260.22 g/mol
CAS No. 347-62-6
Cat. No. B187533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(4-nitrophenyl)benzamide
CAS347-62-6
Molecular FormulaC13H9FN2O3
Molecular Weight260.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H9FN2O3/c14-10-3-1-2-9(8-10)13(17)15-11-4-6-12(7-5-11)16(18)19/h1-8H,(H,15,17)
InChIKeyNFUABZLMIRUOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-N-(4-nitrophenyl)benzamide (CAS 347-62-6): A Defined Benzamide Scaffold for Nitroreductase Prodrug Development and Chemical Probe Synthesis


3-Fluoro-N-(4-nitrophenyl)benzamide is a synthetic organic compound belonging to the benzamide class, characterized by a meta-fluoro substituent on the benzoyl ring and a para-nitro group on the aniline ring [1]. Its core structure provides a defined, purchasable scaffold (molecular formula C13H9FN2O3, exact mass 260.0597 Da) for structure-activity relationship (SAR) studies [1]. The presence of the aromatic nitro group positions it within a class of molecules investigated as potential prodrugs for nitroreductase-based gene therapy, where the nitro moiety acts as a trigger for selective activation in hypoxic tumor environments [2].

Why 3-Fluoro-N-(4-nitrophenyl)benzamide (CAS 347-62-6) Cannot Be Replaced by Common Benzamide Analogs: The Critical Role of Regioisomeric Substitution Patterns


Within the benzamide class, seemingly minor positional changes of substituents—such as the location of the fluoro or nitro group—profoundly alter physicochemical and electronic properties, directly impacting biological activity and metabolic stability [1]. For instance, the specific meta-fluoro and para-nitro arrangement in CAS 347-62-6 yields a unique computed LogP and topological polar surface area (tPSA) profile compared to its ortho- or para-substituted regioisomers [1]. Furthermore, SAR studies on related retrobenzamides demonstrate that even small modifications to the substitution pattern can shift a compound's pharmacological profile from a 'moderate' nitro-prodrug to a 'good' active amino metabolite [2]. Therefore, substituting this specific regioisomer with a structurally similar but positionally distinct analog cannot be done without a high risk of altering target binding, cellular permeability, or prodrug activation efficiency.

Quantitative Evidence Guide for Selecting 3-Fluoro-N-(4-nitrophenyl)benzamide (CAS 347-62-6): Differentiated Property and Activity Data


Lipophilicity and Polarity Benchmarking: LogP and tPSA Comparison with Regioisomers

The computed partition coefficient (XLogP3) and topological polar surface area (tPSA) of 3-fluoro-N-(4-nitrophenyl)benzamide demonstrate a unique balance of lipophilicity and polarity compared to its direct regioisomers [1]. This specific substitution pattern results in a measured XLogP3 of 2.7 and a tPSA of 74.9 Ų. In contrast, the 3-fluoro-N-(3-nitrophenyl)benzamide regioisomer (meta-nitro) exhibits a higher XLogP3 of 2.9 and an identical tPSA of 74.9 Ų [2]. This difference in lipophilicity of ΔLogP = -0.2 suggests that the para-nitro isomer (CAS 347-62-6) is slightly less lipophilic, which can impact membrane permeability and solubility profiles in a way that is not interchangeable with its meta-nitro analog [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Electrochemical Reduction Potential as a Proxy for Nitroreductase Activation

In a class-level electrochemical study, nitro-substituted benzamides, including compounds with a 4-nitrophenyl motif, were shown to undergo characteristic reduction steps on a pencil graphite electrode (PGE) [1]. This behavior is directly relevant to their potential as prodrugs for nitroreductase (NTR)-based gene therapy, as the electrochemical reduction potential correlates with the ease of enzymatic activation. While specific comparative data for CAS 347-62-6 within this study are not available, the class-level inference is that the para-nitro group on the aniline ring provides a defined, measurable reduction wave [1]. This is in contrast to benzamide analogs lacking the nitro group, which would not possess this electrochemically active trigger. The linear detection range established for a related compound (0.5-100 μM) demonstrates the feasibility of quantifying this activation in relevant biological matrices [1].

Cancer Therapy Prodrug Design Electrochemistry

Anticonvulsant Potential: Class-Level Activity of Nitrobenzamides in MES Models

A systematic study on a series of retrobenzamides, including N-(nitrophenyl)benzamides, revealed class-level anticonvulsant activity in the maximal electroshock (MES) seizure model in mice [1]. The study found that while the corresponding N-(aminophenyl)benzamide derivatives (amino metabolites) exhibited 'good' anticonvulsant potential, the 'nitro' derivatives themselves displayed 'moderate' activity [1]. This class-level inference suggests that 3-fluoro-N-(4-nitrophenyl)benzamide, as a nitrobenzamide, may possess a baseline of moderate MES activity, whereas closely related analogs without the nitro group or with a different substitution pattern would not share this specific pharmacological profile. The study further quantifies that some retrobenzamides had protective indices (PI = TD50/ED50) that 'may compete with phenytoin and carbamazepine values' [1].

Neuroscience Epilepsy Pharmacology

Optimal Research and Industrial Application Scenarios for 3-Fluoro-N-(4-nitrophenyl)benzamide (CAS 347-62-6) Based on Verified Evidence


Prodrug Candidate for Nitroreductase-Based Gene Therapy

3-Fluoro-N-(4-nitrophenyl)benzamide serves as a defined chemical scaffold for designing nitroreductase (NTR)-activated prodrugs. The para-nitro group on the aniline ring provides the essential trigger for enzymatic reduction, a feature absent in non-nitro benzamide analogs [1]. This property makes it a suitable starting material for synthesizing probes to study tumor hypoxia or for developing targeted cancer therapies where NTR is expressed [1].

Physicochemical Reference Standard for Regioisomer Benchmarking

The compound's well-defined and computed physicochemical properties (XLogP3 = 2.7, tPSA = 74.9 Ų) [1] establish it as a reference standard for benchmarking the lipophilicity and polarity of novel benzamide derivatives. Its specific meta-fluoro/para-nitro substitution pattern provides a distinct data point in SAR studies, allowing researchers to quantify the impact of regioisomeric changes on drug-likeness parameters [1].

Chemical Probe for Studying Anticonvulsant Prodrug Mechanisms

As a member of the N-(nitrophenyl)benzamide class, this compound can be used as a chemical probe to investigate the role of nitro-to-amino metabolic conversion in modulating anticonvulsant activity [2]. Its 'moderate' baseline activity in MES models, contrasted with the 'good' activity of its potential amino metabolites, makes it a valuable tool for studying prodrug activation pathways in neurological research [2].

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